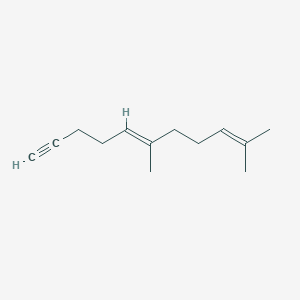
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is an organic compound characterized by its unique structure, which includes a conjugated diene and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne typically involves the use of alkyne and diene precursors. One common method is the cross-coupling reaction, where an alkyne is coupled with a diene under the influence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the alkyne and diene groups can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for hydrogenation.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne involves its interaction with molecular targets through its reactive alkyne and diene groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-6,10-Dimethyl-5,9-undecadien-1-ol: Similar structure but with an alcohol group instead of an alkyne.
(5E)-6,10-Dimethyl-5,9-undecadien-1-ene: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is unique due to its conjugated diene and alkyne groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H20 |
|---|---|
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
(5E)-6,10-dimethylundeca-5,9-dien-1-yne |
InChI |
InChI=1S/C13H20/c1-5-6-7-10-13(4)11-8-9-12(2)3/h1,9-10H,6-8,11H2,2-4H3/b13-10+ |
Clé InChI |
GNOQEXWKRHKDKA-JLHYYAGUSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC#C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC#C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


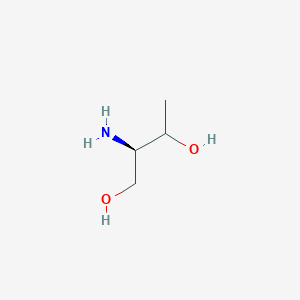
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)

![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)

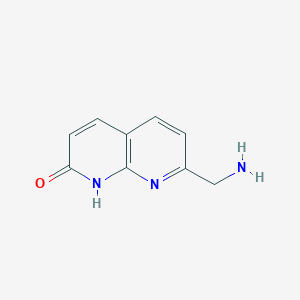
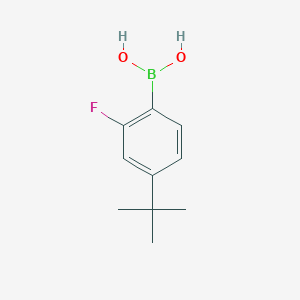


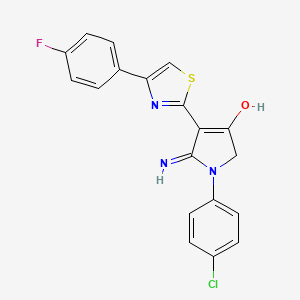
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
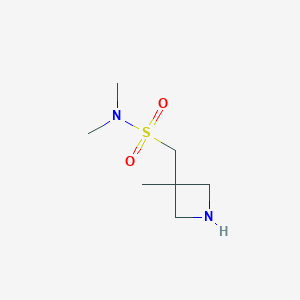
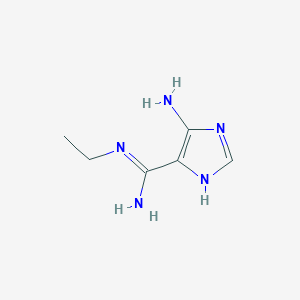
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
